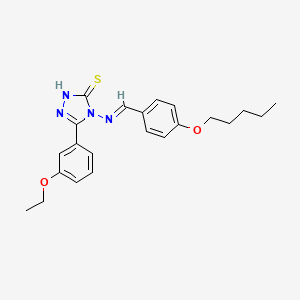
2-((4-Chlorobenzyl)oxy)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is an organic compound that features a benzohydrazide core with substituents including a 4-chlorobenzyl group and a 2-(trifluoromethyl)benzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide typically involves the following steps:
Formation of Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-((4-chlorobenzyl)oxy)benzohydrazide.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with 2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst such as acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction of the benzylidene group can yield the corresponding benzylamine derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Biological Research: It may be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity and specificity, while the benzylidene group may facilitate interactions with hydrophobic pockets in the target protein. The exact pathways and targets would depend on the specific application and require further investigation.
類似化合物との比較
Similar Compounds
2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide: Features a similar core structure but with different substituents.
2-((4-Chlorobenzyl)oxy)-N’-(2-(methyl)benzylidene)benzohydrazide: Similar structure with a methyl group instead of a trifluoromethyl group.
2-((4-Chlorobenzyl)oxy)-N’-(2-(fluoromethyl)benzylidene)benzohydrazide: Similar structure with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for various applications.
特性
CAS番号 |
769143-34-2 |
|---|---|
分子式 |
C22H16ClF3N2O2 |
分子量 |
432.8 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H16ClF3N2O2/c23-17-11-9-15(10-12-17)14-30-20-8-4-2-6-18(20)21(29)28-27-13-16-5-1-3-7-19(16)22(24,25)26/h1-13H,14H2,(H,28,29)/b27-13+ |
InChIキー |
HUJWBNJDUZZBFH-UVHMKAGCSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


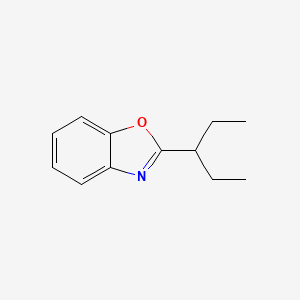
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
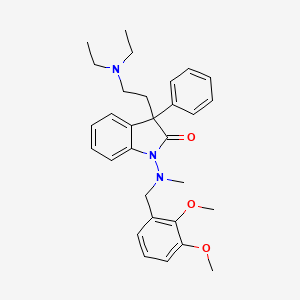
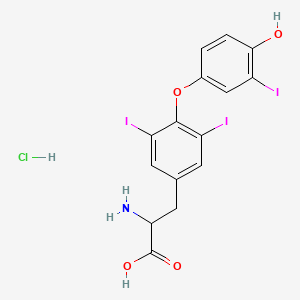
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
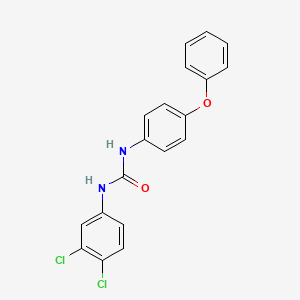
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)

